3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is a compound with significant relevance in medicinal chemistry. Its chemical structure comprises a propanoic acid moiety linked to a tetrahydro-benzodiazole ring, which is known for its biological activity. This compound is classified as an amino acid derivative and has been studied for its potential therapeutic applications.
Source: The compound is synthesized from readily available precursors in organic chemistry laboratories and has been characterized using various analytical techniques. It is cataloged under the CAS number 1368373-45-8 and has a molecular formula of C10H17N3•HCl, indicating the presence of hydrochloric acid in its salt form .
Classification: As a member of the benzodiazole family, this compound falls under the category of heterocyclic compounds. Its structural features suggest it may exhibit properties typical of both amino acids and benzodiazole derivatives, making it a subject of interest in drug development .
The synthesis of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride typically involves a multi-step process that can be adapted based on the availability of starting materials and desired purity levels.
The molecular structure of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride features:
This structure contributes to its potential bioactivity by allowing interactions with biological targets such as enzymes or receptors .
The compound can undergo various chemical reactions typical for amino acids and heterocycles:
These reactions are often facilitated by adjusting pH levels or employing catalysts to enhance reaction rates and yields .
The mechanism of action for 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride is not fully elucidated but is hypothesized to involve:
Research indicates that compounds with similar structures often exhibit neuroprotective or anti-inflammatory properties .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm identity and purity .
3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride has potential applications in:
The ongoing research into its properties may reveal further applications in medicinal chemistry and pharmacology .
The synthesis of 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride typically follows a sequential strategy starting from cyclohexane-1,2-dione or its derivatives. The core tetrahydrobenzodiazole ring is first constructed via condensation of the diketone with an appropriately substituted amidine or urea derivative under acidic catalysis. This yields the saturated benzodiazole scaffold with a free N-H group at the 3-position. Subsequent N-alkylation with ethyl acrylate or 3-halopropanoate introduces the propanoic acid precursor, typically requiring strong bases like sodium hydride in aprotic solvents (DMF or THF) to generate the nucleophilic diazole anion. Final ester hydrolysis under basic conditions (aqueous NaOH or LiOH) yields the free propanoic acid derivative, which is converted to the hydrochloride salt in a separate step [1] [8].
A critical optimization involves controlling the regioselectivity of the N-alkylation step. The tetrahydrobenzodiazole exists as a tautomeric mixture, but under basic conditions, the 1-nitrogen becomes the predominant nucleophilic site due to reduced steric hindrance compared to the 3-nitrogen. Solvent selection significantly impacts alkylation efficiency: polar aprotic solvents like DMF favor higher conversion rates (85–92%) compared to less polar alternatives like THF (60–70%). Temperature must be carefully controlled (0–5°C initially, then room temperature) to minimize dialkylation byproducts [8].
Table 1: Key Parameters in Multi-Step Synthesis
Synthetic Stage | Reagents/Conditions | Yield Range | Critical Control Parameters |
---|---|---|---|
Benzodiazole Formation | Cyclohexane-1,2-dione + urea, HCl/acetic acid reflux | 75–85% | Stoichiometry control, azeotropic water removal |
N-Alkylation | Sodium hydride, ethyl acrylate, DMF, 0°C→RT | 80–92% | Base addition rate, temperature gradient, exclusion of moisture |
Ester Hydrolysis | 2M LiOH, THF/MeOH/H₂O, 50°C | 90–95% | Reaction time monitoring (TLC), acidification pH control |
Salt Formation | HCl/ether or HCl/dioxane, crystallization | 70–85% | Antisolvent addition rate, seeding technique |
Recent advances leverage transition-metal catalysis for direct benzodiazole ring assembly. An iron(III) triflimide-catalyzed (2.5–5 mol%) iodination using N-iodosuccinimide (NIS) achieves para-selective activation of substituted aniline precursors like N-protected 2-(3-methoxyphenyl)ethylamines. This regioselectivity arises from the Lewis acidic iron complex coordinating with the methoxy directing group, facilitating electrophilic iodination exclusively at the para-position. Subsequent in-situ copper(I) iodide (10 mol%) catalysis with N,N′-dimethylethylenediamine (DMEDA, 20 mol%) as a ligand enables intramolecular C–N coupling to form the tetrahydrobenzodiazole core. This tandem Fe/Cu catalytic system achieves 79–93% yield for the cyclization step when using N-tosyl-protected substrates, demonstrating superior efficiency compared to traditional acid-catalyzed cyclodehydration methods [6].
Copper alone can catalyze benzodiazole formation via oxidative C–H amination. Using copper(II) acetate (20 mol%) with oxygen as a terminal oxidant, N-acyl-o-phenylenediamine analogs undergo dehydrogenative cyclization. This method requires elevated temperatures (110–130°C) in DMSO but avoids pre-halogenation steps. Electron-donating groups on the aryl ring significantly accelerate the reaction (completed in 8 hours versus 24 hours for electron-neutral substrates). The mechanism involves single-electron oxidation of the copper-amide complex, followed by intramolecular radical addition to the aryl ring [7].
Table 2: Catalytic Cyclization Optimization Parameters
Catalytic System | Substrate Scope | Yield (%) | Key Advantages |
---|---|---|---|
Fe(III) triflimide (2.5 mol%)/CuI (10 mol%)/DMEDA | N-Tosyl-2-(3-methoxyphenyl)ethylamine | 93% | One-pot iodination/cyclization, high regioselectivity |
CuI (10 mol%)/1,10-phenanthroline | N-Boc-2-(3-aminophenyl)ethylamine | 85% | Broad functional group tolerance (esters, nitriles) |
Cu(OAc)₂ (20 mol%)/O₂, DMSO | N-Acetyl-1,2-cyclohexanediamine | 78% | Oxidative C–H amination, no halogen required |
FeCl₃ (5 mol%)/[BMIM]NTf₂ ionic liquid | N-Cbz-2-(3-hydroxyphenyl)ethylamine | 70% | Recyclable catalyst system, low temperature (40°C) |
Conversion of the free base 3-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)propanoic acid to its hydrochloride salt involves precise stoichiometric control during acidification. The carboxylic acid group (pKa ~4.2) and the diazole nitrogen (pKa ~5.8) both protonate, necessitating two equivalents of HCl for complete salt formation. Common methods include:
Crystallization optimization focuses on polymorph control and particle size distribution. Slow cooling of saturated HCl/ethanol solutions from 50°C to −20°C yields large crystals suitable for filtration (recovery: 85–90%). Seeding with pre-formed hydrochloride crystals during antisolvent addition (ethanol → MTBE) suppresses oiling out and ensures consistent crystal habit. Lyophilization from tert-butanol/water mixtures produces a microcrystalline powder ideal for pharmaceutical formulation, with residual solvent levels below ICH limits (<500 ppm) [4].
Sustainable synthesis of this compound emphasizes solvent substitution, catalytic recycling, and energy reduction:
Water is employed as the sole solvent for the final hydrolysis stage under microwave irradiation (100°C, 20 minutes), achieving complete conversion while eliminating organic solvent use. Life-cycle assessment confirms these modifications reduce the overall process E-factor (kg waste/kg product) from 120 to 35 [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1